Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a complex organic compound that has gained attention for its unique chemical structure and potential applications in various scientific fields. The compound features a tert-butyl group, a piperidine ring, and a fluorinated aromatic amine, making it significant for research in organic synthesis, medicinal chemistry, and material science. Its molecular formula is and it has a molecular weight of approximately 294.36 g/mol .
This compound is classified under the category of piperidine derivatives and can be synthesized from readily available precursors. It is often used as an intermediate in pharmaceuticals and agrochemicals due to its structural properties . The compound's CAS number is 188975-15-7, which can be referenced for sourcing and regulatory purposes .
The synthesis of tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate typically involves several steps:
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The amino group enhances its ability to form hydrogen bonds with biological macromolecules, facilitating enzyme inhibition or modulation of protein-ligand interactions.
Research indicates that compounds with similar structures can act as inhibitors in various biochemical pathways, making this compound a candidate for further pharmacological studies .
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate exhibits several notable physical and chemical properties:
Relevant analytical data includes:
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate has diverse applications across various fields:
This compound exemplifies a valuable tool for researchers across multiple disciplines, highlighting its significance in both academic and industrial contexts.
The synthesis of tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate follows a well-established three-step route optimized for scalability and purity. The initial step involves nucleophilic substitution, where piperazine reacts with 4-nitro-2-fluorobenzyl bromide in toluene at 80–90°C to yield 1-(4-nitro-2-fluorobenzyl)piperazine. This intermediate is then protected using di-tert-butyl dicarbonate (Boc₂O) in toluene, forming tert-butyl 4-(4-nitro-2-fluorobenzyl)piperazine-1-carboxylate. The final step employs catalytic hydrogenation (Pd/C, H₂ at 72 psi) to reduce the nitro group to an amine, delivering the target compound in high yield [3] . Alternative pathways exist for the isomeric piperidine variant (CAS 188975-15-7), starting from 4-(2-fluoro-4-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid tert-butyl ester, followed by hydrogenation and aromatization [5].
Table 1: Synthetic Route Comparison
Step | Reagents/Conditions | Key Intermediate |
---|---|---|
1. Alkylation | Piperazine, toluene, 90°C | 1-(4-Nitro-2-fluorobenzyl)piperazine |
2. Boc Protection | Boc₂O, toluene | tert-Butyl 4-(4-nitro-2-fluorobenzyl)piperazine-1-carboxylate |
3. Reduction | Pd/C, H₂ (72 psi) | tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate |
Catalytic hydrogenation is pivotal for nitro reduction and piperidine ring saturation. Pd/C (5–10 wt%) under moderate H₂ pressure (50–75 psi) achieves near-quantitative conversion while preserving the labile fluorine substituent. For piperidine-containing analogs (e.g., CAS 188975-15-7), heterogeneous catalysts like PtO₂ enable simultaneous reduction of both the nitro group and unsaturated piperidine precursors. Kinetic studies show that solvent choice significantly impacts selectivity; polar protic solvents (e.g., ethanol) accelerate reduction but may promote dehalogenation, whereas toluene minimizes side reactions [5] . Recent advances include continuous-flow hydrogenation, which enhances mass transfer and reduces reaction times by 50% compared to batch processes [3].
Table 2: Catalytic Hydrogenation Optimization
Catalyst | Pressure (psi) | Solvent | Yield (%) | Dehalogenation Byproduct (%) |
---|---|---|---|---|
Pd/C (5%) | 72 | Toluene | 95 | <1 |
Pd/C (10%) | 50 | Ethanol | 90 | 5 |
PtO₂ (3%) | 75 | Methanol | 92 | 3 |
The tert-butoxycarbonyl (Boc) group serves dual functions: it prevents side reactions during piperazine alkylation and facilitates purification. Boc protection is achieved by reacting piperazine with Boc₂O in toluene at 25°C, with the reaction progress monitored by TLC (Rf = 0.7 in ethyl acetate/hexane). The Boc group’s steric bulk suppresses N-alkylation side products during nucleophilic substitution, ensuring >95% regioselectivity. Crucially, the Boc group is stable under hydrogenation conditions but readily cleaved with trifluoroacetic acid for downstream functionalization (e.g., amide coupling in oxazolidinone antibiotics) [3] [9].
Solvent polarity dictates both fluorination efficiency and reaction rates. Toluene is optimal for SNAr reactions involving fluoro-nitro intermediates due to its non-coordinating nature, which preserves electrophilicity at the aromatic carbon. Kinetic studies reveal a second-order rate constant (k₂ = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹) for the alkylation step in toluene at 90°C, compared to 5.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ in DMF due to competitive solvation. Elevated temperatures (>100°C) accelerate the reaction but risk N-dealkylation, while protic solvents (e.g., methanol) induce hydrolysis of the fluoro intermediate [3] .
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2